molecular formula C19H25N3O2 B7060121 [4-(2-Hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone

[4-(2-Hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone

Cat. No.: B7060121
M. Wt: 327.4 g/mol
InChI Key: FBBWSUKKTDUOID-UHFFFAOYSA-N
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Description

[4-(2-Hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone: is a complex organic compound that features a piperazine ring substituted with a hydroxybutyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Hydroxybutyl Group: The hydroxybutyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a condensation reaction involving 2-methylquinoline and a suitable carbonyl compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxybutyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Pharmacology: Potential use as a drug candidate due to its unique structure.

    Biological Probes: Can be used in the development of probes for biological imaging.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Incorporated into polymers to improve their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the quinoline moiety can intercalate with DNA or interact with other biomolecules. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: These compounds also feature nitrogen heterocycles and are used in medicinal chemistry.

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have well-known pharmacological properties.

Uniqueness:

    Structural Complexity: The combination of a piperazine ring with a hydroxybutyl group and a quinoline moiety makes this compound unique.

Properties

IUPAC Name

[4-(2-hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-17(23)13-21-8-10-22(11-9-21)19(24)16-6-7-18-15(12-16)5-4-14(2)20-18/h4-7,12,17,23H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBWSUKKTDUOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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